

# In-depth Technical Guide to the Molecular Geometry of Hexamethoxytriphenylene

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## Compound of Interest

Compound Name:	2,3,6,7,10,11-Hexamethoxytriphenylene
Cat. No.:	B1308117

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This technical guide provides a comprehensive overview of the molecular geometry of **2,3,6,7,10,11-hexamethoxytriphenylene** (HMTP), a disc-shaped planar molecule with significant interest in materials science and drug development.<sup>[1]</sup> This document details the key structural parameters, experimental protocols for its synthesis and crystallographic analysis, and visual representations of its structure and the workflow for its geometric determination.

## Core Molecular Structure and Symmetry

**2,3,6,7,10,11-Hexamethoxytriphenylene** is characterized by a triphenylene core functionalized with six methoxy groups at the ortho-positions. This substitution pattern confers a high degree of symmetry to the molecule, belonging to the D3h point group.<sup>[1]</sup> The planar, disc-like shape of HMTP is a key feature influencing its self-assembly properties and potential applications in areas such as liquid crystals and organic frameworks.<sup>[1]</sup>

## Quantitative Molecular Geometry Data

The precise bond lengths, bond angles, and dihedral angles of hexamethoxytriphenylene have been determined by single-crystal X-ray diffraction. The crystallographic data for this analysis is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 147349. The following tables summarize the key geometric parameters derived from this crystallographic data.

Table 1: Selected Bond Lengths for Hexamethoxytriphenylene

Atom 1	Atom 2	Bond Length (Å)
C1	C2	1.385
C1	C6	1.421
C1	C12A	1.465
C2	C3	1.423
C2	O1	1.368
C3	C4	1.384
C3	O2	1.368
C4	C5	1.422
C4	C9A	1.464
C5	C6	1.380
O1	C7	1.425
O2	C8	1.425

Table 2: Selected Bond Angles for Hexamethoxytriphenylene

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C2	C1	C6	121.2
C2	C1	C12A	119.2
C6	C1	C12A	119.6
C1	C2	C3	119.0
C1	C2	O1	115.5
C3	C2	O1	125.5
C2	C3	C4	119.0
C2	C3	O2	125.5
C4	C3	O2	115.4
C3	C4	C5	121.2
C3	C4	C9A	119.2
C5	C4	C9A	119.6
C2	O1	C7	117.8
C3	O2	C8	117.8

Table 3: Selected Dihedral Angles for Hexamethoxytriphenylene

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C6	C1	C2	C3	0.1
C12A	C1	C2	C3	179.9
C6	C1	C2	O1	179.4
C12A	C1	C2	O1	-0.8
C1	C2	C3	C4	0.0
O1	C2	C3	C4	-179.3
C1	C2	C3	O2	179.4
O1	C2	C3	O2	0.1
C1	C2	O1	C7	-3.1
C3	C2	O1	C7	176.2
C2	C3	C4	C5	0.1
O2	C3	C4	C5	179.5
C2	C3	C4	C9A	-179.9
O2	C3	C4	C9A	-0.5
C2	C3	O2	C8	-3.1
C4	C3	O2	C8	176.3

## Experimental Protocols

### Synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene

The synthesis of **2,3,6,7,10,11-hexamethoxytriphenylene** can be achieved through the oxidative trimerization of 1,2-dimethoxybenzene.[\[2\]](#)

#### Materials:

- 1,2-Dimethoxybenzene

- Anhydrous Ferric Chloride (FeCl<sub>3</sub>)
- 70% Sulfuric Acid
- Ice Water
- Distilled Water

#### Procedure:

- In a suitable reaction vessel, dissolve 1,2-dimethoxybenzene (0.23 mol) and anhydrous ferric chloride (0.74 mol) in 70% sulfuric acid.[2]
- Stir the reaction mixture at 25 °C for 24 hours.[2]
- After the reaction is complete, slowly pour the mixture into a beaker containing 500 g of ice water.[2]
- Collect the precipitated crystals by filtration.[2]
- Wash the collected crystals with 1 L of distilled water.[2]
- Dry the purified crystals to obtain **2,3,6,7,10,11-hexamethoxytriphenylene**.[2]

## Single-Crystal X-ray Diffraction Analysis

The determination of the molecular geometry of hexamethoxytriphenylene was carried out using single-crystal X-ray diffraction.

#### Crystal Growth:

- Single crystals of **2,3,6,7,10,11-hexamethoxytriphenylene** suitable for X-ray diffraction were obtained by sublimation at 270 °C in a vacuum (2 × 10<sup>-2</sup> mbar).

#### Data Collection and Refinement:

- A suitable single crystal is mounted on a goniometer head.

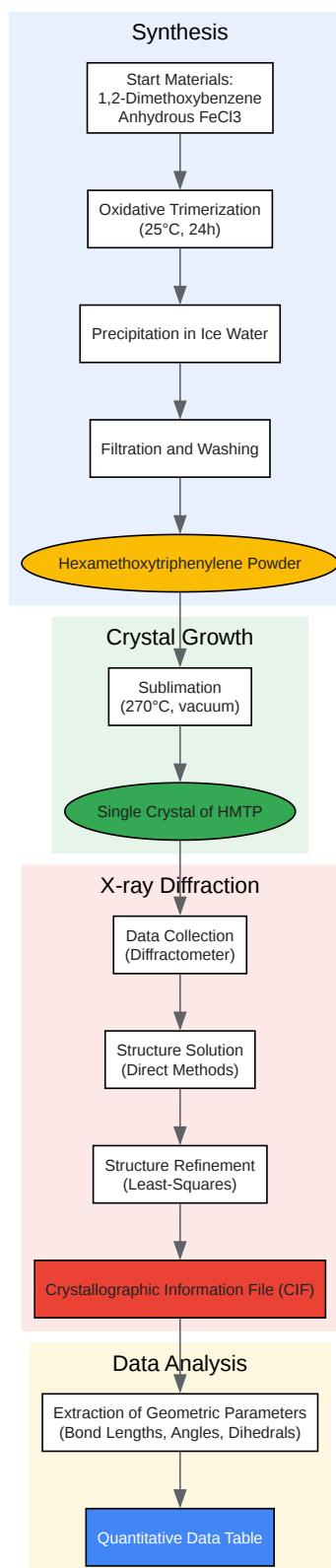
- X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2.
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
- The final crystallographic data, including unit cell parameters, atomic coordinates, and displacement parameters, are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

## Visualizations

### Molecular Structure of Hexamethoxytriphenylene

Caption: Molecular structure of **2,3,6,7,10,11-hexamethoxytriphenylene**.

### Experimental Workflow for Molecular Geometry Determination



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